5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(1,3-15N2)1,3-diazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,16+1,17+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEDURHPFVXALT-KUBOYCFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)[15NH]C(=O)[15NH]2)C3=CC=C(C=C3)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2: Properties, Applications, and Bioanalytical Methodologies

Executive Summary

This technical guide provides a comprehensive overview of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2, a stable isotope-labeled (SIL) internal standard of paramount importance in modern bioanalysis. We will delve into its core chemical properties, the rationale behind its specific isotopic labeling pattern, and its critical application in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and toxicokinetic (TK) studies. A detailed, field-proven protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is provided, grounded in established regulatory principles.

Introduction: The Analyte and Its Labeled Analog

2.1 The Parent Compound: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH)

The unlabeled parent compound, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), is the principal and pharmacologically inactive metabolite of Phenytoin, a widely used anticonvulsant drug.[1][2][3][4] Phenytoin undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzymes CYP2C9 and CYP2C19, which hydroxylate one of the phenyl rings to form p-HPPH.[2][3] Over 60% of a phenytoin dose is eventually excreted in the urine as a glucuronide conjugate of p-HPPH.[2]

Given Phenytoin's narrow therapeutic window and complex pharmacokinetics, accurately monitoring its levels and that of its major metabolite is crucial for effective and safe patient management.[5][6] This necessitates highly sensitive and specific bioanalytical methods.

2.2 The Internal Standard: this compound

This compound is the stable isotope-labeled analogue of p-HPPH. It is chemically identical to the analyte of interest (p-HPPH) but has a different mass due to the incorporation of heavy isotopes.[7] This key difference allows it to be distinguished by a mass spectrometer. In quantitative bioanalysis, particularly LC-MS/MS, a known and constant concentration of the SIL internal standard (IS) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[8][9]

The fundamental principle is that the SIL-IS will behave nearly identically to the analyte during every step of the procedure—extraction, chromatography, and ionization.[7][10] Any sample loss or variability, including matrix effects (ion suppression or enhancement), will affect both the analyte and the IS to the same degree.[10] By measuring the ratio of the analyte's response to the IS's response, one can achieve highly accurate and precise quantification, effectively canceling out procedural variability.[7] This makes SIL internal standards the "gold standard" for quantitative mass spectrometry.[6][11][12]

Physicochemical Properties and Labeling Rationale

The utility of this specific internal standard is derived directly from its structure and the strategic placement of its isotopic labels.

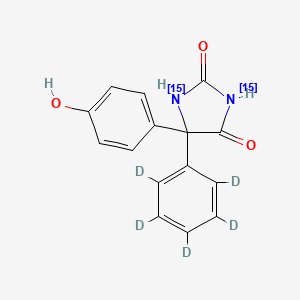

3.1 Core Chemical Structure

The base molecule is a hydantoin ring substituted at the 5-position with both a phenyl group and a 4-hydroxyphenyl group.

Caption: Chemical structure of p-HPPH with labeling sites indicated.

3.2 Summary of Chemical Properties

| Property | Value (Unlabeled p-HPPH) | Value (Labeled IS) | Source |

| Chemical Formula | C₁₅H₁₂N₂O₃ | C₁₅H₇D₅¹⁵N₂O₃ | [1][13] |

| Average Molecular Weight | 268.27 g/mol | ~275.29 g/mol | [1][13] |

| Monoisotopic Mass | 268.084792 Da | 275.122849 Da | [1] |

| Mass Difference | N/A | +7.038057 Da | Calculated |

| Physical Form | Solid, White to Off-White | Solid | [4][14] |

| Melting Point | >300 °C | Not specified, assumed similar | [4][14] |

| Solubility | Soluble in DMF:MeOH (2:1) | Assumed similar | [4][14] |

3.3 Rationale for D5 and 15N2 Labeling

The choice of five deuterium atoms and two nitrogen-15 atoms is a deliberate and expert decision designed to create a robust and reliable internal standard.

-

Significant Mass Shift: The combination of D5 and 15N2 provides a total mass increase of +7 Da. This large shift is crucial to move the mass-to-charge ratio (m/z) of the internal standard far away from the natural isotopic distribution of the unlabeled analyte. This minimizes the risk of isotopic crosstalk, where a minor isotopic peak of the analyte could interfere with the signal of the IS, or vice versa, ensuring accurate measurement even at the lower limit of quantification (LLOQ).

-

Metabolic Stability: The five deuterium atoms are placed on the non-hydroxylated phenyl ring. This position is not subject to the primary metabolic transformation (hydroxylation) that Phenytoin undergoes. Placing labels on a metabolically stable part of the molecule is critical to prevent the loss of labels in vivo or during sample processing, which would compromise quantitation.

-

Chemical Stability: Deuterium labels on an aromatic ring are not susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water), unlike labels placed on more labile positions (e.g., -OH or -NH groups).

-

Dual Labeling Redundancy: The use of both ¹⁵N and D provides robustness. The two ¹⁵N atoms are incorporated into the core hydantoin structure, which is also chemically stable. This dual-labeling strategy ensures a clear mass difference and provides multiple options for selecting unique precursor-product ion transitions in tandem mass spectrometry (MS/MS), further enhancing specificity.

Caption: Mass shift principle for separating analyte and IS signals.

Application in Quantitative Bioanalysis (LC-MS/MS)

The primary and indispensable role of this compound is as an internal standard for the quantification of p-HPPH in biological matrices such as plasma, serum, and brain tissue using LC-MS/MS.[5] This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies submitted to regulatory agencies like the FDA.[6][12][15]

4.1 The Bioanalytical Workflow

A typical workflow involves several key stages where the internal standard plays a vital role.

Caption: Standard bioanalytical workflow using an internal standard.

4.2 Causality in the Workflow

-

Why Spike First? The IS must be added at the earliest possible stage to account for variability and loss in all subsequent steps.[7] Adding it later would negate its purpose for the preceding steps.

-

Why LC Separation? Although MS/MS is highly selective, chromatographic separation is crucial. It separates the analyte and IS from other matrix components that could cause ion suppression. The SIL-IS should co-elute perfectly with the analyte to ensure they experience the exact same matrix effects at the same time.[7]

-

Why Tandem MS (MS/MS)? Using Multiple Reaction Monitoring (MRM) mode provides a second dimension of specificity. A specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This process is highly selective and drastically reduces background noise, enabling low limits of quantification.[6][16]

Exemplar Bioanalytical Protocol

This protocol describes a robust method for the quantification of p-HPPH in human plasma. It is grounded in the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[8][12][17][18]

5.1 Materials and Reagents

-

Analyte: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) reference standard

-

Internal Standard: this compound (p-HPPH-D5-15N2)

-

Control human plasma (K2-EDTA)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Deionized water, 18 MΩ·cm

5.2 Solution Preparation

-

Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of p-HPPH reference standard. Dissolve in MeOH to a final concentration of 1 mg/mL.

-

IS Stock (1 mg/mL): Accurately weigh ~1 mg of p-HPPH-D5-15N2. Dissolve in MeOH to a final concentration of 1 mg/mL.

-

IS Working Solution (50 ng/mL): Perform serial dilutions of the IS Stock solution with 50:50 ACN:Water to create a working internal standard solution at 50 ng/mL. This solution will be used for spiking samples.

-

Calibration Standards & QCs: Prepare a series of working stock solutions of the analyte by serially diluting the Analyte Stock. Spike these into control plasma to create calibration standards (e.g., 1, 5, 20, 100, 500, 1500, 2000 ng/mL) and quality control (QC) samples (e.g., LLOQ, Low, Mid, High).

5.3 Sample Preparation: Protein Precipitation (PPT) This method is chosen for its speed and simplicity, suitable for many research applications.

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (50 ng/mL) to each tube.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

-

Add 100 µL of deionized water to the vial to reduce solvent strength for better chromatography.

-

Cap the vial and vortex briefly. The sample is ready for injection.

5.4 LC-MS/MS Instrumentation and Parameters These are typical starting parameters and must be optimized for the specific instrument used.

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[19]

-

MRM Transitions (Hypothetical - Must be Optimized):

-

p-HPPH (Analyte): Q1: 269.1 → Q3: 166.1

-

p-HPPH-D5-15N2 (IS): Q1: 276.1 → Q3: 171.1

-

5.5 Method Validation A full validation according to FDA guidelines is required for use in regulated studies.[8][12][18] This involves demonstrating:

-

Selectivity and Specificity: Absence of interference from endogenous matrix components.

-

Accuracy and Precision: Intra- and inter-day analysis of QCs must be within ±15% (±20% at LLOQ).

-

Calibration Curve: Linearity over the defined concentration range (e.g., r² > 0.99).

-

Sensitivity (LLOQ): The lowest concentration quantifiable with acceptable accuracy and precision.[9]

-

Matrix Effect: Assessed by comparing the response in post-extraction spiked samples to the response in a neat solution.

-

Recovery: Extraction efficiency of the analyte and IS.

-

Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This compound is not merely a chemical reagent but a critical enabling tool for high-quality bioanalysis. Its carefully designed structure, featuring a high and stable isotopic mass shift, allows it to serve as an ideal internal standard. When incorporated into a properly validated LC-MS/MS method, it compensates for procedural variability and matrix effects, ensuring the generation of accurate, precise, and reliable data. This level of analytical rigor is indispensable for advancing drug development programs and ensuring patient safety in clinical settings.

References

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

National Measurement Institute. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Al-Tannak, N. F., et al. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Separation Science, 45(14), 2529-2542. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

-

ClinPGx. (n.d.). hydroxyphenytoin. Retrieved from [Link]

-

Neupsy Key. (2016). Phenytoin, Fosphenytoin, and Other Hydantoins. Retrieved from [Link]

-

Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Phenytoin. Retrieved from [Link]

-

Patel, P. N., et al. (2018). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology, 11(11), 4843-4851. Retrieved from [Link]

-

Grandjean, L., et al. (2023). Development and Validation of a LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. GSASA Proceedings. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Retrieved from [Link]

-

Grandjean, L., et al. (2023). Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. PMC. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]

-

Okada, Y., et al. (2000). Phenytoin and its metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, show bone resorption in cultured neonatal mouse calvaria. Japanese Journal of Pharmacology, 82(1), 82-84. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. PubChem Compound Summary for CID 17732. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-(4-Hydroxyphenyl)-5-phenyl D5-hydantoin-15N2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide. PubChem Compound Summary for CID 3034237. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenytoin, (S)-. PubChem Compound Summary for CID 719423. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]

- 3. scialert.net [scialert.net]

- 4. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]

- 5. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gsasa.ch [gsasa.ch]

- 7. bioszeparacio.hu [bioszeparacio.hu]

- 8. fda.gov [fda.gov]

- 9. moh.gov.bw [moh.gov.bw]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 5-(4-Hydroxyphenyl)-5-phenylhydantoin 98 2784-27-2 [sigmaaldrich.com]

- 15. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. fda.gov [fda.gov]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 19. researchgate.net [researchgate.net]

5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a stable isotope-labeled (SIL) analog of the major metabolite of phenytoin. The strategic incorporation of five deuterium atoms and two nitrogen-15 atoms renders this molecule an ideal internal standard for mass spectrometry-based quantitative bioanalysis.[1][2] Such standards are indispensable in pharmaceutical development and clinical research for ensuring the accuracy and precision of analytical methods.[1][3][4] This document details a robust synthetic route via the Bucherer-Bergs reaction, outlines rigorous characterization protocols, and emphasizes critical safety procedures required for handling the hazardous reagents involved.

Introduction and Significance

5-(4-Hydroxyphenyl)-5-phenylhydantoin is the principal metabolite of the widely used anticonvulsant drug phenytoin.[5] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in modern analytical chemistry.[1] Its chemical behavior is nearly identical to the unlabeled analyte, ensuring that it co-elutes chromatographically and experiences similar matrix effects and ionization efficiencies.[1] However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise and accurate quantification of the target analyte.[6][7]

This guide is structured to provide researchers and drug development professionals with both the theoretical foundation and practical methodologies for producing and validating this critical analytical reagent.

Caption: Simplified mechanism of the Bucherer-Bergs hydantoin synthesis.

The process involves the initial formation of a cyanohydrin, which then reacts with ammonia (from the labeled ammonium carbonate) to yield an α-aminonitrile. [8]Subsequent reaction with carbon dioxide (also from the ammonium carbonate) and intramolecular cyclization, followed by rearrangement, produces the stable 5,5-disubstituted hydantoin ring structure. [9]

Detailed Experimental Protocol

Warning: This procedure involves potassium cyanide, which is extremely toxic. All steps must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE) and emergency procedures in place.

Reagents & Equipment:

-

4-hydroxy-(phenyl-d5)-benzophenone

-

Potassium cyanide (KCN)

-

Ammonium carbonate-¹⁵N₂ ((¹⁵NH₄)₂CO₃) [10]* Ethanol (200 proof)

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxy-(phenyl-d5)-benzophenone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate-¹⁵N₂ (4.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and deionized water to the flask until the solids are sufficiently suspended.

-

Reaction: Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically monitored by TLC and allowed to proceed for 10-24 hours. Some syntheses of sterically hindered hydantoins may require higher temperatures in a sealed vessel. [11]4. Workup: Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove unreacted salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound. Most hydantoins are crystalline products, making purification relatively simple. [11]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final compound. A combination of mass spectrometry, NMR spectroscopy, and HPLC is required for full validation. [12]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and verify the successful incorporation of all seven stable isotopes (5 x D, 2 x ¹⁵N).

Methodology: High-Resolution Mass Spectrometry (HRMS) using an LC-MS system with an electrospray ionization (ESI) source is the preferred method.

Expected Results: The analysis should confirm the presence of the molecular ion corresponding to the labeled product.

| Compound | Chemical Formula | Exact Mass (Monoisotopic) |

| Unlabeled Analyte | C₁₅H₁₂N₂O₃ | 268.0848 Da |

| Labeled Standard | C₁₅H₇D₅¹⁵N₂O₃ | 275.1119 Da |

| Mass Shift | - | +7.0271 Da |

The observed mass should be within 5 ppm of the theoretical exact mass. The isotopic pattern will also differ significantly from the natural abundance pattern of the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation and verify the position of the deuterium labels.

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). ¹H NMR and ¹³C NMR spectra are acquired.

Expected Results:

-

¹H NMR: Compared to the spectrum of the unlabeled 5-(4-Hydroxyphenyl)-5-phenylhydantoin, the signals corresponding to the five protons on one of the phenyl rings will be absent or dramatically reduced (to <2% of their original intensity). The aromatic signals for the 4-hydroxyphenyl ring (AA'BB' system), the phenolic -OH proton, and the two N-H protons of the hydantoin ring should be present with the expected chemical shifts and multiplicities.

-

¹³C NMR: The spectrum will be consistent with the hydantoin structure. The carbons in the deuterated phenyl ring will show characteristic C-D coupling and may have slightly different chemical shifts compared to their ¹H counterparts.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the synthesized compound.

Methodology: A reversed-phase HPLC method with UV detection is standard for hydantoin derivatives. [13][14][15] Typical HPLC Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase: Gradient elution using Acetonitrile and Water (often with 0.1% formic acid or TFA). [16]* Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25°C

Expected Results: The chromatogram should show a single major peak, with a purity of ≥98% (calculated by peak area percentage). This confirms that the product is free from significant impurities, such as starting materials or reaction byproducts.

Critical Safety Considerations

The synthesis of this compound involves highly hazardous materials, and strict adherence to safety protocols is mandatory.

-

Potassium Cyanide (KCN):

-

Toxicity: KCN is a potent, fast-acting poison that can be fatal if inhaled, ingested, or absorbed through the skin. [17][18]It functions by inhibiting cellular respiration. [19] * Handling: All handling of solid KCN and its solutions must be conducted within a certified chemical fume hood. [20]Impervious gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield are required PPE. [21][22]Never work alone when using cyanides.

-

Incompatibilities: CRITICAL: KCN reacts violently with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas. [21][23]All acids must be strictly segregated from the cyanide work area.

-

Emergency Preparedness: An approved cyanide antidote kit must be immediately accessible, and all personnel must be trained in its use and in emergency first aid procedures for cyanide poisoning. [23]An emergency shower and eyewash station must be readily available. [20]* Waste Disposal:

-

All cyanide-containing waste is considered hazardous. It must be collected in a designated, labeled, and sealed container.

-

Cyanide waste must be chemically treated before disposal, typically by oxidation under alkaline conditions (e.g., with sodium hypochlorite/bleach) to convert cyanide to the less toxic cyanate. [22]Follow all institutional and local regulations for hazardous waste disposal. [24]

-

Conclusion

The synthesis of this compound via the Bucherer-Bergs reaction provides a reliable and direct route to this essential analytical standard. The use of appropriately labeled precursors allows for the precise installation of deuterium and nitrogen-15 isotopes. Rigorous characterization using a suite of analytical techniques—HRMS, NMR, and HPLC—is paramount to validate the final product's identity, isotopic enrichment, and chemical purity. Given the extreme toxicity of the cyanide reagent, this synthesis must only be undertaken with a thorough understanding of the reaction chemistry and under the strictest safety protocols. The resulting high-quality labeled standard will serve as an invaluable tool for researchers conducting high-stakes bioanalytical studies.

References

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium cyanide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM CYANIDE. Retrieved from [Link]

-

Ceramic Glazes. (n.d.). Potassium Cyanide: Uses, Properties, and Safety Information. Retrieved from [Link]

-

Fiveable. (2025, September 15). Potassium Cyanide Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). The Role of KCN in Chemical Reactions: A Closer Look. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

- Kostić, N., et al. (2015). Structure-Retention Relationship Study of HPLC Data of Antiepileptic Hydantoin Analogues. Current Computer-Aided Drug Design, 11(1), 66-77.

-

Princeton University Environmental Health & Safety. (2013, May 20). Potassium Cyanide Safe Handling Guideline. Retrieved from [Link]

-

Rowe Scientific. (n.d.). POTASSIUM CYANIDE SOLID Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Potassium Cyanide. Retrieved from [Link]

-

Studio Q Photography. (n.d.). KCN - Potassium Cyanide Handling. Retrieved from [Link]

- Patching, S. G. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Diagnostic Imaging in Therapy, 4(1), 3-26.

-

ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Retrieved from [Link]

- Browne, T. R., et al. (1983). Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin. Clinical Pharmacology & Therapeutics, 33(4), 515-519.

- Browne, T. R., et al. (1982). Stable Isotope-Labeled Phenytoin: Demonstration of Pharmacokinetic Equivalence with Unlabeled Phenytoin and Applications to Pharmacokinetic Studies in Man. Neurology, 32(4), A218.

- Deredge, D., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(19), 11945-12000.

- Harris, J. U., et al. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography. Analytical Biochemistry, 105(2), 239-245.

- Musib, L. C., et al. (2000). Preliminary Report on Phenytoin Pharmacokinetics in the Elderly Using an Intravenous Stable-Labeled Isotope. American Epilepsy Society Abstracts.

-

Spectroscopy Online. (2020, November 16). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

- Patching, S. G. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Diagnostic Imaging in Therapy, 4(1), 3-26.

- Bolla, R. S., et al. (2019). Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin. Current Radiopharmaceuticals, 12(1), 82-87.

- MDPI. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5867.

- MDPI. (2022). Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents. Pharmaceutics, 14(3), 624.

-

Pharmaffiliates. (n.d.). 5-(4-Hydroxyphenyl)-5-phenyl D5-hydantoin-15N2. Retrieved from [Link]

- Browne, T. R., et al. (1994). Determination of pharmacokinetic drug interactions with carbamazepine and phenytoin using stable isotope labeling and simple high-performance liquid chromatography/ultraviolet detection technique. Neurology, 44(12), 2410-2411.

-

MilliporeSigma. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Revisiting the Urech Synthesis of Hydantoins. Retrieved from [Link]

- Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.

- Slattery, J. T., et al. (1979). High-pressure liquid-chromatographic determination of 5-(4-hydroxyphenyl)-5-phenylhydantoin in human urine. Clinical Chemistry, 25(8), 1474-1475.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]

- 6. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preliminary-Report-on-Phenytoin-Pharmacokinetics-in-the-Elderly-Using-an-Intravenous-Stable-Labeled-Isotope [aesnet.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Ammonium-15N2 carbonate-13C 13C 99atom , 15N 98atom 402835-84-1 [sigmaaldrich.com]

- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-pressure liquid-chromatographic determination of 5-(4-hydroxyphenyl)-5-phenylhydantoin in humanurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 18. Pottery Glaze supplier Number One in the World for Art and Craftwork [ceramic-glazes.com]

- 19. fiveable.me [fiveable.me]

- 20. ehs.yale.edu [ehs.yale.edu]

- 21. nj.gov [nj.gov]

- 22. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]

- 23. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 24. rowe.com.au [rowe.com.au]

Advanced Application Guide: 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-15N2 in DMPK Bioanalysis

[1][2]

Compound Identity & Physicochemical Core

This isotopologue is a custom-synthesized internal standard (IS) designed for the precise quantification of p-HPPH (5-(4-hydroxyphenyl)-5-phenylhydantoin), the primary metabolite of the antiepileptic drug Phenytoin.[1][2]

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 369656-71-3 |

| Parent Compound | 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) [CAS: 2784-27-2] |

| Molecular Formula | C₁₅H₇D₅¹⁵N₂O₃ |

| Molecular Weight | 275.31 g/mol (approx. +7 Da shift from unlabeled p-HPPH MW 268.[1][2]27) |

| Isotopic Purity | Typically ≥ 99 atom % D; ≥ 98 atom % 15N |

| Solubility | Soluble in Methanol, DMSO, and Acetonitrile; slightly soluble in water.[2] |

| pKa | ~8.3 (Phenolic hydroxyl), ~12 (Hydantoin imide) |

Structural Configuration

The molecule features a Deuterium-labeled phenyl ring (d5) and a Nitrogen-15 labeled hydantoin ring (15N2) .[1][3][4] This dual-labeling strategy provides a mass shift of +7 Daltons , which is critical for avoiding isotopic interference (cross-talk) from the natural M+1 and M+2 isotopes of the analyte in high-sensitivity LC-MS/MS assays.[1][2]

Scientific Rationale: The "Why" of Dual-Labeling

In high-throughput DMPK (Drug Metabolism and Pharmacokinetics) studies, accurate quantification of p-HPPH is essential for phenotyping CYP2C9 activity.[1][2]

Elimination of Cross-Talk

Standard deuterated standards (e.g., d3 or d5) often suffer from deuterium exchange or insufficient mass separation.[2]

-

The Problem: High concentrations of the analyte (p-HPPH) can produce natural isotopic peaks (M+5 due to natural 13C abundance) that overlap with a d5-only IS.[1]

-

The Solution: The addition of 15N2 pushes the mass shift to +7 Da. This places the IS mass channel (m/z 276) well beyond the significant isotopic envelope of the analyte (m/z 269), ensuring that the signal in the IS channel is purely from the standard, not the analyte.[2]

Metabolic Stability

By placing the deuterium atoms on the phenyl ring rather than the hydroxyphenyl ring, the label is metabolically stable. The hydroxyphenyl ring is subject to glucuronidation (Phase II metabolism), but the phenyl ring remains intact during the primary metabolic monitoring window.

Experimental Protocol: LC-MS/MS Quantification

Expertise Note: The following protocol utilizes Positive ESI , which provides robust ionization for hydantoins. While the phenolic group suggests Negative mode, Positive mode (M+H)+ is often preferred in clinical labs to allow simultaneous detection with Phenytoin (which ionizes poorly in negative mode).

Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: Human Plasma (K2EDTA or Heparin).[1]

-

Volume: 100 µL Plasma.

Step-by-Step Workflow:

-

Spike: Add 10 µL of This compound working solution (e.g., 1 µg/mL in Methanol) to 100 µL plasma.

-

Precipitate/Extract: Add 500 µL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).

-

Why: LLE is superior to protein precipitation for removing phospholipids that cause matrix effects in the hydantoin region.

-

-

Agitate: Vortex vigorously for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer the organic (upper) supernatant to a clean glass tube.

-

Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Methanol:Water + 2mM Ammonium Acetate).

LC-MS/MS Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm) |

| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH ~6.[1][2]5) |

| Mobile Phase B | Methanol (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: Ramp to 90% B; 3.0-4.0 min: Hold 90% B. |

| Ionization | ESI Positive (M+H)+ |

MRM Transitions (Mass Spectrometry)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| p-HPPH (Analyte) | 269.1 | 198.1 | 25 |

| IS (d5-15N2) | 276.1 | 205.1* | 25 |

-

Note on IS Transition: The product ion corresponds to the loss of the hydantoin ring fragment (-71 Da).[1] Since the 15N labels are on the ring, they are lost during fragmentation, but the d5-phenyl group is retained in the fragment ion.[1][2]

-

Calculation: 276.1 (Precursor) - 71 (Ring loss) = 205.1 (Fragment).[1] Verify this transition empirically on your specific instrument.

-

Visualization: Pathways & Workflows[1]

Metabolic Pathway (CYP2C9/CYP2C19)

Phenytoin is metabolized to p-HPPH primarily by CYP2C9.[1] This pathway is genetically polymorphic, making p-HPPH quantification vital for determining "Poor Metabolizer" status.[1][2]

Figure 1: The metabolic biotransformation of Phenytoin to p-HPPH, highlighting the CYP2C9 dependency.[1][2]

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of p-HPPH.

Synthesis Route (Bucherer-Bergs)

The synthesis of this complex isotopologue typically follows a modified Bucherer-Bergs reaction , which is the industry standard for hydantoin formation.[1][2]

References

-

CDN Isotopes. (2025). Safety Data Sheet: this compound (CAS 369656-71-3).[1][2][3][4][5][6] Retrieved from [1]

-

Sargeant, C., et al. (2021).[2] "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity."[7] Molecules, 26(13), 4024.[1][2] Retrieved from [1]

-

Boc Sciences. (2025). Product Information: this compound.[1][2][3][4][5][6] Retrieved from [1]

-

Thermo Fisher Scientific. (2016). "An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma." Technical Note 65139. Retrieved from

-

Kumar, V., et al. (2006).[2] "CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles." Drug Metabolism and Disposition, 34(12).[2] Retrieved from [1]

Sources

- 1. (3S,3aS,6R,8aS)-3,8,8-Trimethyl-7-methyleneoctahydro-1H-3a,6-methanoazulene [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS#:369656-71-3 | this compound | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Isotopic Purity of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2: A Self-Validating Approach for Drug Development Professionals

Introduction: The Imperative of Isotopic Purity in Bioanalysis

In the landscape of modern drug development, stable isotope-labeled (SIL) compounds are indispensable tools, particularly as internal standards in quantitative bioanalytical studies.[1] The compound 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2, a heavily labeled analogue of the major metabolite of phenytoin, serves as a prime example of such a critical reagent.[2][3] Its utility in pharmacokinetic and toxicokinetic studies hinges on its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1] This mimicry, however, is only as reliable as the isotopic purity of the SIL internal standard. The presence of unlabeled or partially labeled species can introduce significant bias and variability into analytical results, compromising the integrity of crucial safety and efficacy data.

This in-depth technical guide provides a comprehensive framework for the determination of the isotopic purity of this compound. Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, grounding each step in the principles of scientific integrity and regulatory expectations. The methodologies described herein are designed to be self-validating, providing a robust and defensible approach for researchers, scientists, and drug development professionals. All procedures are framed within the context of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, the harmonized standard for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5]

The Foundation: Synthesis and Potential Isotopic Impurities

A foundational understanding of the synthetic route to this compound is paramount to anticipating potential isotopic impurities. While specific, proprietary synthetic schemes may vary, a common and versatile method for the synthesis of hydantoin cores is the Bucherer-Bergs reaction.[6][7] This multicomponent reaction typically involves a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate. To achieve the desired labeling pattern of D5 and 15N2, isotopically labeled starting materials would be employed.

For the synthesis of the target molecule, a plausible route would involve the reaction of a deuterated benzophenone derivative with a source of labeled cyanide (e.g., K¹³CN, though not required for this specific molecule) and [¹⁵N₂]-ammonium carbonate. The deuterated phenyl ring (D5) would likely be introduced via a deuterated benzene or benzoyl chloride precursor during the synthesis of the benzophenone starting material.

Potential sources of isotopic impurities include:

-

Incomplete Deuteration: The synthesis of the D5-phenyl precursor may not achieve 100% deuterium incorporation, leading to the presence of D0 to D4 species.

-

Incomplete ¹⁵N Incorporation: The [¹⁵N₂]-ammonium carbonate may contain residual ¹⁴N, resulting in the formation of molecules with one or no ¹⁵N atoms.

-

Back-Exchange: Although less likely for aryl deuterons, any potential for hydrogen-deuterium exchange during the synthesis or work-up could reduce the deuterium enrichment.

A thorough analysis must therefore be capable of resolving and quantifying these potential isotopologues.

Part 1: High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the cornerstone of isotopic purity determination.[8][9] Its ability to resolve minute mass differences allows for the separation and quantification of various isotopologues present in the sample.

Causality Behind the LC-HRMS Method

The choice of an LC-HRMS platform, particularly instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is deliberate. These technologies provide the high resolving power necessary to distinguish between the target analyte and its isotopologues, as well as to separate them from any co-eluting matrix components.[9] The chromatographic separation is crucial for isolating the analyte from non-isobaric impurities prior to mass analysis, ensuring that the measured isotopic distribution is not confounded by other species.

Experimental Protocol: LC-HRMS Analysis

This protocol is adapted from established methods for the analysis of phenytoin and its metabolites.[1][2]

1. Sample Preparation:

- Accurately weigh approximately 1 mg of this compound and dissolve in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

- Prepare a series of dilutions from the stock solution to create working solutions for analysis. A typical concentration for direct infusion or LC-MS analysis would be in the range of 1-10 µg/mL.

2. Liquid Chromatography Parameters:

- Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm) is a suitable choice for retaining the analyte.[2]

- Mobile Phase A: 0.1% formic acid in water. The acidifier promotes protonation for positive ion mode ESI.

- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 1:1 v/v).[2]

- Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B is recommended to ensure good peak shape and elution of the analyte. A representative gradient could be: 0-1 min 95% A, 1-8 min ramp to 5% A, 8-10 min hold at 5% A, followed by re-equilibration.

- Flow Rate: 0.25 mL/min.[2]

- Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Parameters:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for hydantoin-containing compounds.[1][2]

- Scan Mode: Full scan MS in high-resolution mode.

- Mass Range: A range encompassing the expected m/z values of the analyte and its isotopologues (e.g., m/z 250-300).

- Resolution: Set to the highest practical value for the instrument (e.g., >30,000 FWHM) to ensure baseline resolution of the isotopic peaks.

- Collision Energy (for MS/MS): While not the primary mode for isotopic purity, acquiring fragmentation data can confirm the identity of the main peak. A collision energy of 20-40 eV can be used to induce fragmentation.

Workflow for Isotopic Purity Determination by LC-HRMS

Caption: Workflow for isotopic purity determination by LC-HRMS.

Data Analysis and Isotopic Purity Calculation

The calculation of isotopic purity from HRMS data is a multi-step process that requires careful consideration of natural isotopic abundances.

1. Data Extraction:

- Extract the high-resolution mass spectrum corresponding to the chromatographic peak of the analyte.

2. Isotopologue Identification and Integration:

- Identify the monoisotopic peak of the fully labeled species (C₁₅H₇D₅¹⁵N₂O₃) and all other relevant isotopologue peaks (e.g., those corresponding to D₄, D₃, etc., and ¹⁴N-containing species).

- Integrate the peak areas or intensities for each identified isotopologue.

3. Correction for Natural Isotopic Abundance:

- The measured intensities must be corrected for the contribution of natural isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). This can be done using specialized software or by applying mathematical algorithms that deconvolve the observed isotopic pattern.[10][11]

4. Isotopic Purity Calculation:

- The isotopic purity is calculated as the percentage of the desired isotopologue relative to the sum of all isotopologues.

Table 1: Hypothetical HRMS Data for Isotopic Purity Calculation

| Isotopologue | Theoretical m/z (M+H)⁺ | Observed Intensity (Corrected) | Relative Abundance (%) |

| D₅¹⁵N₂ (Target) | 276.1557 | 9,500,000 | 95.0 |

| D₄¹⁵N₂ | 275.1494 | 300,000 | 3.0 |

| D₅¹⁵N¹⁴N | 275.1587 | 150,000 | 1.5 |

| D₃¹⁵N₂ | 274.1431 | 50,000 | 0.5 |

| Total | 10,000,000 | 100.0 |

In this hypothetical example, the isotopic purity would be reported as 95.0%.

Part 2: Quantitative NMR (qNMR) as an Orthogonal Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful orthogonal technique for purity assessment.[4][12][13] Unlike mass spectrometry, which measures mass-to-charge ratio, qNMR provides quantitative information based on the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal.[13] This makes it a primary analytical method for determining not only chemical purity but also for assessing isotopic enrichment at specific atomic positions.

The Rationale for qNMR in Isotopic Purity

For this compound, ¹H qNMR is particularly valuable for quantifying the degree of deuteration. By comparing the integral of residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the molecule or to a certified internal standard, a direct measure of deuterium incorporation can be obtained. While ¹⁵N NMR is less sensitive, it can be used to confirm the presence and, in some cases, quantify the enrichment of the ¹⁵N isotopes.

Experimental Protocol: ¹H qNMR for Deuterium Enrichment

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the this compound sample into a vial.

- Accurately weigh a similar amount of a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and signals that do not overlap with the analyte.

- Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a high-precision NMR tube.

2. NMR Acquisition Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

- Pulse Program: A simple single-pulse experiment (e.g., 'zg30') is typically used.

- Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration. A T₁ determination experiment may be necessary for a new compound. A conservative value of 30-60 seconds is often a good starting point.

- Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

3. Data Processing and Analysis:

- Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

- Carefully phase the spectrum and perform a baseline correction.

- Integrate the signals of interest: the residual proton signals on the D5-phenyl ring and a well-resolved signal from the internal standard. Also, integrate a signal from a non-deuterated position on the analyte, if available (e.g., protons on the 4-hydroxyphenyl ring).

Logical Flow for ¹H qNMR Purity and Enrichment Analysis

Caption: Logical flow for ¹H qNMR purity and enrichment analysis.

Calculation of Deuterium Enrichment

The deuterium enrichment can be calculated by comparing the integral of a residual proton signal in the deuterated phenyl ring to a proton signal in the non-deuterated part of the molecule (e.g., the 4-hydroxyphenyl ring).

Let:

-

I_residual = Integral of a residual proton signal on the D5-phenyl ring (normalized to 1 proton).

-

I_reference = Integral of a proton signal on the non-deuterated ring (normalized to the number of protons it represents).

Deuterium Enrichment (%) = (1 - (I_residual / I_reference)) x 100

Part 3: Ensuring Trustworthiness through a Self-Validating System

A self-validating system is one where the experimental design and data analysis inherently cross-verify the results. For the isotopic purity of this compound, this is achieved by the complementary nature of HRMS and qNMR.

-

Orthogonality: HRMS and qNMR are orthogonal techniques, meaning they measure different physical properties of the molecule. Agreement between the two methods provides a high degree of confidence in the results.

-

Comprehensive Characterization: HRMS provides a global isotopic distribution, quantifying all mass isotopologues. qNMR provides site-specific information on deuterium incorporation.

-

Regulatory Compliance: The use of validated, orthogonal methods aligns with the expectations of regulatory agencies for the characterization of critical reagents like internal standards.[14][15][16][17]

Table 2: Comparison of Analytical Techniques for Isotopic Purity

| Feature | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) |

| Principle | Measures mass-to-charge ratio of ions | Measures nuclear spin transitions |

| Information Provided | Global isotopic distribution (all isotopologues) | Site-specific isotopic enrichment, chemical purity |

| Strengths | High sensitivity, can detect minor isotopologues | Primary quantitative method, no response factor needed, non-destructive |

| Limitations | Requires correction for natural abundance, potential for ion suppression | Lower sensitivity, requires pure internal standard for absolute quantification |

| Primary Application | Quantification of D and ¹⁵N isotopologues | Quantification of deuterium enrichment, chemical purity |

Conclusion: An Integrated Approach to Isotopic Purity

The determination of the isotopic purity of this compound is a critical step in ensuring the quality and reliability of bioanalytical data. A robust and defensible assessment relies not on a single technique, but on an integrated, self-validating system that combines the strengths of high-resolution mass spectrometry and quantitative NMR. By understanding the synthetic origins of potential impurities and applying these orthogonal analytical techniques with meticulous experimental design and data analysis, researchers can confidently characterize this vital internal standard, thereby upholding the principles of scientific integrity and meeting the stringent demands of regulatory authorities. This comprehensive approach ensures that the data generated in drug development is built upon a foundation of analytical excellence.

References

-

A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (2022). Journal of Separation Science, 45(14), 2529-2542. Available at: [Link]

-

Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

-

Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. (2020). Research Journal of Pharmacy and Technology, 13(7), 3145-3151. Available at: [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Available at: [Link]

-

Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. (2024). Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

-

A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (2022). PubMed. Available at: [Link]

-

Quantitative 1H NMR for Purity Determination. RSSL. Available at: [Link]

-

New LC/MS/MS method for the quantification of phenytoin in human plasma. (2014). ResearchGate. Available at: [Link]

-

Heinrich, P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. Available at: [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2013). The Journal of Organic Chemistry. Available at: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

-

Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025). ResearchGate. Available at: [Link]

-

Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

-

Roy, S. M. N., et al. (2008). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. E-Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2019). ResearchGate. Available at: [Link]

-

Shinde, S. D., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. Available at: [Link]

-

Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Available at: [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available at: [Link]

-

Maddah, B. (2017). Highly efficient and rapid synthesis of diverse hydantoin derivatives using nano-ordered ZnO catalyst under mechanochemical ball milling. Iranian chemical communication. Available at: [Link]

-

High-pressure liquid-chromatographic determination of 5-(4-hydroxyphenyl)-5-phenylhydantoin in humanurine. (1976). PubMed. Available at: [Link]

-

Hauf, E., et al. (2021). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. DIAL@UCLouvain. Available at: [Link]

-

Moseley, H. N. B. (2013). Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS. Metabolites. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 6. srrjournals.com [srrjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. Reviewing High-Resolution Mass Spectrometry in Toxicology [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. demarcheiso17025.com [demarcheiso17025.com]

- 16. ijrrjournal.com [ijrrjournal.com]

- 17. database.ich.org [database.ich.org]

An In-depth Technical Guide to Phenytoin Metabolism and its Major Metabolite, 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH)

Introduction

Phenytoin (5,5-diphenylhydantoin) is a cornerstone antiepileptic drug (AED) that has been widely prescribed for decades.[1] Its efficacy, however, is tempered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) a critical aspect of patient management.[1][2] A thorough understanding of phenytoin's metabolic fate is paramount for researchers, clinicians, and drug development professionals to optimize its therapeutic use and mitigate the risk of adverse effects. This guide provides a comprehensive overview of the enzymatic pathways governing phenytoin metabolism, with a particular focus on the formation and clinical relevance of its principal metabolite, 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH).

The Metabolic Pathway of Phenytoin: A Journey Through Hepatic Biotransformation

Phenytoin is extensively metabolized in the liver, with less than 5% of the parent drug excreted unchanged in the urine.[3] The primary metabolic route is the aromatic hydroxylation of one of the phenyl rings to form HPPH, a pharmacologically inactive metabolite.[1][4][5] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system.[4][5]

The Central Role of Cytochrome P450 Isozymes

The conversion of phenytoin to HPPH is primarily catalyzed by two key CYP isozymes: CYP2C9 and CYP2C19.[6][7][8]

-

CYP2C9: This is the major enzyme responsible for phenytoin hydroxylation, accounting for approximately 90% of HPPH formation.[7][8][9][10]

-

CYP2C19: This isozyme plays a lesser role, contributing to about 10% of the metabolism of phenytoin to HPPH.[7][8][10]

The formation of HPPH is thought to occur via a reactive arene oxide intermediate.[1][6][11] This intermediate can also be detoxified by epoxide hydrolase (EPHX1) to form a dihydrodiol metabolite.[1][6][11]

Stereoselectivity in HPPH Formation

The hydroxylation of the prochiral phenytoin molecule results in the formation of two stereoisomers of HPPH: (R)-p-HPPH and (S)-p-HPPH.[1][11][12] The relative amounts of these stereoisomers can vary significantly among individuals and are dependent on the catalyzing CYP isozyme:[1][11]

-

CYP2C9 -mediated metabolism favors the formation of the (S)-isomer, with a ratio of up to 40:1 (S:R).[1][11][12]

-

CYP2C19 -mediated metabolism produces the (R)- and (S)-isomers in an approximately 1:1 ratio.[1][11][12]

This stereoselectivity has implications for phenotyping individuals based on their CYP2C9 and CYP2C19 activity.[1][11]

Subsequent Glucuronidation and Excretion

Following its formation, HPPH undergoes phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), to form a water-soluble HPPH-O-glucuronide conjugate.[4][5][9][11] This conjugate is then readily excreted in the urine.[1][4][5][11] The glucuronidation of HPPH is also a stereoselective process, with different UGT isoforms preferentially acting on the (S) and (R) isomers.[1] Specifically, UGT1A1 shows a preference for the S-isomer, while UGT1A9 and UGT2B15 act on the R-isomer.[1][11]

Figure 1: Metabolic pathway of phenytoin to its major metabolite, HPPH, and subsequent glucuronidation for excretion.

Genetic Polymorphisms and Their Impact on Phenytoin Metabolism

Significant inter-individual variability in phenytoin clearance is largely attributed to genetic polymorphisms in the genes encoding the primary metabolizing enzymes, particularly CYP2C9 and CYP2C19.[7][13][14]

-

CYP2C9 Polymorphisms: Allelic variants such as CYP2C92 and CYP2C93 are associated with decreased enzymatic activity.[7][11][14] Individuals carrying these variants are considered "poor metabolizers" and may experience reduced phenytoin clearance, leading to higher plasma concentrations and an increased risk of dose-dependent toxicities at standard doses.[7][8][11][14]

-

CYP2C19 Polymorphisms: While CYP2C19 plays a smaller role, polymorphisms such as CYP2C192 and CYP2C193 can also lead to decreased metabolism of phenytoin.[7][15] The clinical impact of these variants on phenytoin pharmacokinetics may be more pronounced in individuals who are also poor metabolizers for CYP2C9.[10]

The presence of these genetic variants underscores the importance of personalized medicine approaches in phenytoin therapy, where genotype-guided dosing can help to optimize efficacy and minimize adverse drug reactions.

Clinical Significance of Therapeutic Drug Monitoring (TDM)

Given its narrow therapeutic window and variable pharmacokinetics, TDM of phenytoin is essential for safe and effective treatment.[2][16][17]

Therapeutic and Toxic Ranges:

| Analyte | Therapeutic Range | Toxic Range |

| Total Phenytoin | 10 - 20 µg/mL (40 - 80 µmol/L) | > 20 µg/mL |

| Free Phenytoin | 1 - 2 µg/mL | > 2 µg/mL |

Data sourced from multiple references.[8][13][16][17][18]

It is important to note that phenytoin is highly protein-bound (approximately 90%), primarily to albumin.[3][18] Only the unbound or "free" fraction is pharmacologically active.[3] In certain conditions such as hypoalbuminemia, renal failure, or in the presence of other highly protein-bound drugs, the free fraction of phenytoin can be elevated, leading to toxicity even when total phenytoin concentrations are within the therapeutic range.[17] In such cases, monitoring of free phenytoin levels is recommended.

The HPPH/Phenytoin Ratio:

The ratio of the concentration of the metabolite (HPPH) to the parent drug (phenytoin) in plasma or urine can serve as a phenotypic marker of an individual's metabolic capacity.[10] A lower HPPH/phenytoin ratio may indicate slower metabolism, potentially due to genetic factors or drug interactions, and may signal a need for dose reduction.

Pharmacokinetic Parameters of Phenytoin and HPPH

The pharmacokinetic properties of phenytoin are complex and characterized by saturable, non-linear (zero-order) elimination kinetics at therapeutic concentrations.[4] This means that as the dose increases, the metabolic enzymes become saturated, and a small increase in dose can lead to a disproportionately large increase in plasma concentration and potential toxicity.[4][18]

| Parameter | Phenytoin | 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) |

| Bioavailability (Oral) | Slow and erratic absorption | N/A (Metabolite) |

| Protein Binding | ~90% (primarily to albumin) | Information not readily available, but conjugated form is water-soluble |

| Volume of Distribution | 0.6 L/kg | N/A |

| Metabolism | Hepatic; primarily by CYP2C9 (~90%) and CYP2C19 (~10%) | Undergoes glucuronidation by UGTs |

| Elimination Half-life | Highly variable (24 to 230 hours in overdose cases) | Shorter than phenytoin |

| Excretion | <5% unchanged in urine; primarily as HPPH-glucuronide | Excreted in urine as a glucuronide conjugate |

Data compiled from multiple sources.[3][4][18][19]

Experimental Protocol: Quantification of Phenytoin and HPPH in Human Plasma by HPLC-UV

This section provides a detailed methodology for the simultaneous quantification of phenytoin and its major metabolite, HPPH, in human plasma using reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or quality control sample.

-

Internal Standard Addition: Add 20 µL of an appropriate internal standard (IS) working solution (e.g., 5-(4-methylphenyl)-5-phenylhydantoin (MPPH) at 10 µg/mL in methanol).

-

Vortexing: Briefly vortex the mixture for 10 seconds.

-

Extraction: Add 1 mL of ethyl acetate as the extraction solvent.[20]

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Final Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an HPLC vial with a micro-insert for analysis.

HPLC-UV Instrumentation and Conditions

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[21]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, water, and tetrahydrofuran (40:60:4, v/v/v).[20]

-

Flow Rate: 1.0 mL/min.[21]

-

Column Temperature: 35°C.[21]

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 230 nm.[20]

Data Analysis

-

Chromatogram Integration: Integrate the peak areas of phenytoin, HPPH, and the internal standard in the resulting chromatograms.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibrators.

-

Regression Analysis: Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

-

Quantification: Calculate the concentration of phenytoin and HPPH in the unknown samples using the regression equation from the calibration curve.

Figure 2: Experimental workflow for the quantification of phenytoin and HPPH in plasma by HPLC-UV.

Conclusion

A comprehensive understanding of phenytoin metabolism, particularly the pivotal role of CYP2C9 and CYP2C19 in the formation of HPPH, is indispensable for the safe and effective clinical application of this important antiepileptic drug. The significant impact of genetic polymorphisms on metabolic activity highlights the potential for pharmacogenetic testing to guide personalized dosing strategies. Furthermore, robust and reliable analytical methodologies for the simultaneous quantification of phenytoin and HPPH are crucial for both routine therapeutic drug monitoring and for advancing research into the intricate details of its pharmacokinetics and pharmacodynamics. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to optimizing antiepileptic therapy.

References

-

Phenytoin Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

-

Deranged Physiology. (2023, December 18). Phenytoin. Retrieved from [Link]

-

Specialist Pharmacy Service. (2021, June 22). Phenytoin monitoring – NHS SPS. Retrieved from [Link]

- Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466–470.

-

Patel, S. I., & M Das, J. (2023). Phenytoin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Scaion, M., et al. (2017). Role of CYP2C9, CYP2C19 and EPHX Polymorphism in the Pharmacokinetic of Phenytoin: A Study on Uruguayan Caucasian Subjects. MDPI.

- Krasniqi, V., & Jakupi, X. (2018).

- Bhatia, P., et al. (2016). Therapeutic drug monitoring of phenytoin using high performance liquid chromatography in a tertiary care hospital of Kashmir, India. International Journal of Basic & Clinical Pharmacology.

- Dean, L. (2017). Impact of Genetic Polymorphisms on Phenytoin Pharmacokinetics and Clinical Outcomes in the Middle East and North Africa Region. PMC.

- Sari, Y., & Prihatin, K. T. (2021). Association between CYP2C9 and CYP2C19 Polymorphism, Metabolism, and Neurotoxicity after Administration of Phenytoin.

- Yoshii, Y., et al. (2010). Update on the Genetic Polymorphisms of Drug-Metabolizing Enzymes in Antiepileptic Drug Therapy. MDPI.

-

Adult Therapeutics Handbook. (2023, October 15). Guideline for Phenytoin Dose Calculations. Retrieved from [Link]

-

ClinPGx. (n.d.). Phenytoin Pathway, Pharmacokinetics. Retrieved from [Link]

- Franco, V., & Perucca, E. (2015). CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects. Expert opinion on drug metabolism & toxicology, 11(8), 1269–1285.

- Nakajima, M., et al. (2002). Major metabolic pathways of phenytoin in humans.

- Incecik, F., & Herguner, M. O. (2015). CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects. Expert Opinion on Drug Metabolism & Toxicology.

-

Pharmacy Joe. (2016, April 25). 80: Phenytoin dosage, adjustment, and monitoring. Retrieved from [Link]

- Pinar, A., et al. (2020). A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. PMC.

- Choi, J. S., & Kim, D. C. (2008). Pharmacokinetics of phenytoin and its metabolite, 4'-HPPH, after intravenous and oral administration of phenytoin to diabetic rats induced by alloxan or streptozotocin. Biopharmaceutics & drug disposition, 29(1), 51–61.

- Adithan, C., et al. (2007).

- Jihan, F. N., et al. (2024).

- el-Yazigi, A., & Raines, D. A. (1992). Sensitive method for the determination of phenytoin in plasma, and phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in urine by high-performance liquid chromatography.

- Kumps, A. (1980). Simultaneous Quantitative Assay of Phenobarbital, Phenytoin, and p-Hydroxydiphenylhydantoin by HPLC and a Comparison with EMIT. Journal of Analytical Toxicology.

-

UTMB. (n.d.). Test Details. Retrieved from [Link]

- Kumps, A. (1980). Simultaneous Quantitative Assay of Phenobarbital, Phenytoin, and p-Hydroxydiphenylhydantoin by HPLC and a Comparison with EMIT®. Journal of Analytical Toxicology.

-

Gloucestershire Hospitals. (n.d.). Phenytoin. Retrieved from [Link]

-

Lab Information Manual. (n.d.). PHENYTOIN (Alternate Name(s): Dilantin, Diphenylhydantoin) - (P) and (S). Retrieved from [Link]

- Oruc, E. E., et al. (2018). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. Marmara Pharmaceutical Journal.

-

Lotfalinezhad, E., & Tadisina, K. K. (2023). Phenytoin Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Medscape. (2024, December 27). Phenytoin Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Retrieved from [Link]

- Guan, F., et al. (2000).

- Mattes, W., et al. (2013). Total metabolite changes induced by phenytoin treatment. Metabolite...

- Kamali, F., et al. (1999). Phenytoin metabolism to 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) in man, cat and rat in vitro and in vivo, and susceptibility to phenytoin-induced gingival overgrowth. Journal of periodontal research, 34(3), 145–153.

-